1-(2-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea
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Description
1-(2-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as DITC, which is an abbreviation for 1-(2-chlorophenyl)-3-(2,5-dimethyl-3-indolyl)-2-thiourea. DITC is a thiourea derivative that has been synthesized through various methods.
Scientific Research Applications
Chiral Catalyst
Chiral catalysts play a crucial role in asymmetric synthesis, enabling the production of enantiomerically pure compounds. (1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine can serve as a chiral ligand in transition metal-catalyzed reactions. Its stereochemistry influences the selectivity of reactions, making it valuable for creating complex molecules with high enantiomeric purity .
Organocatalysis
Organocatalysis involves using small organic molecules as catalysts. (1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine falls into this category. It participates in various asymmetric transformations, such as Michael additions, aldol reactions, and Mannich reactions. Researchers explore its utility in designing efficient and sustainable synthetic routes .
Disinfection By-Products (DBPs) Research
While not directly related to the compound’s structure, understanding DBPs is essential for water treatment. Chlorine dioxide (ClO2) is an alternative disinfectant, but its production can lead to chlorinated DBPs. Investigating the formation and mitigation of these by-products involves examining reaction pathways and side products, which may include intermediates like (1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine .
Medicinal Chemistry
Researchers explore the potential pharmacological activities of (1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine derivatives. These investigations focus on its interactions with biological targets, such as receptors or enzymes. The compound’s unique structure may lead to novel drug candidates for various diseases .
Coordination Chemistry
As a diamine ligand, (1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine can coordinate with transition metals. Researchers study its coordination behavior, stability constants, and reactivity. Such complexes find applications in catalysis, materials science, and supramolecular chemistry .
Supramolecular Chemistry
Supramolecular chemistry explores non-covalent interactions between molecules. (1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine may participate in host-guest systems, self-assembly, or crystal engineering. Understanding its binding properties and crystal structures contributes to this field .
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3S/c1-12-7-8-17-15(11-12)14(13(2)22-17)9-10-21-19(24)23-18-6-4-3-5-16(18)20/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZZHLZLOAACTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea |
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